Chloranilic acid sodium salt hydrate

Supramolecular chemistry Crystallography Materials design

Researchers face batch inconsistency from undefined hydration states in chloranilic acid salts. Chloranilic acid sodium salt hydrate (CAS 36275-66-8) solves this with specified water content (max. 20%) and ≥95% purity. ✓ Reproducible aqueous metal ion complexation without organic co-solvents; ✓ Predictable π-stacking (centroid separation 3.662 Å) for crystalline materials design; ✓ Ready solubility at ambient temperature for electrode slurry preparation.

Molecular Formula C6H2Cl2NaO4
Molecular Weight 231.97 g/mol
Cat. No. B12324343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloranilic acid sodium salt hydrate
Molecular FormulaC6H2Cl2NaO4
Molecular Weight231.97 g/mol
Structural Identifiers
SMILESC1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.[Na]
InChIInChI=1S/C6H2Cl2O4.Na/c7-1-3(9)5(11)2(8)6(12)4(1)10;/h9,12H;
InChIKeyCDDUGUAIXYGQFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloranilic Acid Sodium Salt Hydrate: Core Identity and Procurement Specifications


Chloranilic acid sodium salt hydrate (CAS 36275-66-8) is a disodium salt of 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone, existing as a crystalline hydrate with variable water content [1]. As a member of the chloranilate family, this compound features a quinoid core substituted with two chloride atoms and two hydroxyl groups, conferring electron-accepting properties and the ability to engage in hydrogen bonding, π-stacking, and metal coordination [2]. Commercial preparations typically specify a purity of ≥95.0% (by nonaqueous titration) and a maximum water content of 20.0%, reflecting its hydrated nature . The compound appears as a dark brown to black crystalline powder and is supplied under various synonyms including sodium chloranilate trihydrate and chloranilic acid disodium salt [1] .

1
Aqueous workflow fit: High water solubility supports metal-complexation assays and electrode slurry preparation without heating.
2
Supramolecular design context: Defined hydration and π-stacking geometry support crystal engineering and co-crystal synthesis studies.
3
Electrochemical probe context: Redox-active chloranilate core retained in salt form supports alkaline battery anode research.

Why Chloranilic Acid Sodium Salt Hydrate Cannot Be Replaced by Its Parent Acid or Alternative Quinones


The sodium salt hydrate form of chloranilic acid exhibits a distinct combination of hydration-dependent crystal packing, enhanced aqueous solubility due to ionic character, and specific π-stacking geometries that differ substantially from the parent acid and other alkali chloranilates [1]. While chloranilic acid itself shows limited water solubility (1900 mg/L) and requires hot water for dissolution , the disodium salt is readily soluble in water at ambient temperature, facilitating its use in aqueous analytical and preparative procedures . Moreover, the hydrate's defined water content (max. 20.0%) and crystalline morphology influence its handling, storage stability, and performance in formulations, rendering simple molar equivalence substitution with anhydrous acid or alternative quinones (e.g., p-benzoquinone, DDQ) scientifically unjustified without revalidation [1] . The quantitative evidence below substantiates these differentiation points.

1
This product
Disodium salt hydrate with defined water content (max. 20.0%); high aqueous solubility at ambient temperature.
Potential substitute
Parent chloranilic acid may require heating for dissolution and variable moisture adsorption that complicates stoichiometric calculations.
2
This product
Crystalline hydrate with specific π-stacking geometry (centroid separation 3.662 Å) and hydrogen-bonding networks.
Potential substitute
Alternative alkali chloranilates (e.g., cesium salt) show different π-stacking and lateral shift values that may shift material properties.
3
This product
Sodium salt with retained redox-active dianion; expected insolubility in alkaline electrolyte as per class behavior.
Potential substitute
Conventional quinones (e.g., p-benzoquinone) readily dissolve in alkaline media, leading to active material loss and may not transfer directly.

Quantitative Differentiation Evidence for Chloranilic Acid Sodium Salt Hydrate Versus Closest Analogs


π-Stacking Centroid Separation Distance: Sodium vs. Cesium Chloranilate Hydrates

In a comparative crystallographic study of alkali chloranilate hydrates, the centroid-to-centroid distance of π-stacking interactions for sodium chloranilate dihydrate was measured at 3.662(1) Å, which is 0.078 Å shorter than the distance observed for caesium sodium chloranilate monohydrate (3.740(2) Å) [1]. The lateral shift values also differ: 1.698 Å for sodium chloranilate dihydrate versus 1.358 Å for the caesium analogue [1]. This variation in π-stacking geometry is attributed to the influence of hydrogen bonding involving water molecules and the nature of the alkali cation, directly affecting the supramolecular architecture and potential electronic properties of derived materials [1].

π-Stacking centroid separation
Head-to-head
Sodium chloranilate dihydrate: 3.662(1) Å
0.078 Å shorter vs. Cs analogue (3.740(2) Å)
Reported crystallographic difference
Lateral shift also differs (1.698 vs 1.358 Å). Data from single-crystal XRD.
Supramolecular chemistry Crystallography Materials design

Aqueous Solubility: Disodium Salt Hydrate vs. Parent Chloranilic Acid

Chloranilic acid sodium salt hydrate is reported to be highly soluble in water at room temperature, attributed to the presence of the sodium counterion . In contrast, the parent chloranilic acid exhibits a water solubility of 1900 mg/L at ambient conditions and requires heating for complete dissolution . While a direct quantitative solubility value for the sodium salt is not provided in the primary literature, the qualitative description 'highly soluble' in conjunction with the parent acid's measured 1900 mg/L threshold establishes a clear solubility advantage that facilitates aqueous-phase reactions and analytical procedures without the need for co-solvents or elevated temperatures.

Aqueous solubility contrast
Cross-study
Parent acid: 1900 mg/L
Sodium salt hydrate: Reported as 'highly soluble'
Qualitative solubility advantage
Direct quantitative solubility value for the salt is not specified. Source review recommended.
Analytical chemistry Formulation science Sample preparation

Purity and Assay Specifications: Hydrate Salt vs. Parent Acid

Commercially available chloranilic acid sodium salt hydrate is supplied with a minimum purity specification of ≥95.0% as determined by nonaqueous titration (calculated on anhydrous substance) . For comparison, chloranilic acid is typically offered with a minimum assay of 98% by alkalimetric titration [1]. While the parent acid achieves a nominally higher assay value, the sodium salt's specification explicitly accounts for variable hydration (water content up to 20.0%), providing transparency regarding the actual active content per unit mass . This explicit water-content allowance enables accurate stoichiometric calculations in formulations and reactions where precise molar equivalents of the chloranilate dianion are required.

Purity and assay specification
Cross-study
Salt hydrate: ≥95.0% (nonaqueous titration, anhydrous basis)
Parent acid: ≥98% (alkalimetric titration)
Hydration-adjusted stoichiometry
Water content max 20.0% allows accurate molar calculations. Vendor COA context.
Quality control Procurement Reagent standardization

Electrochemical Stability in Alkaline Media: Chloranilic Acid vs. p-Benzoquinone

A comparative electrochemical study of quinone compounds in alkaline solution revealed that chloranilic acid remains insoluble and does not dissolve, whereas p-benzoquinone readily dissolves under the same conditions [1]. Cyclic voltammetry of a chloranilic acid electrode in alkaline media displayed three distinct redox couples in the potential range of −1.2 to −0.1 V vs. Ag/AgCl, indicating multiple accessible oxidation states [1]. Furthermore, when cycled between −0.45 V and −0.8 V vs. Ag/AgCl, no colored dissolved species were generated, and the electrode delivered a discharge capacity of approximately 150 mAh g⁻¹ at the first cycle [1]. While these data were obtained for chloranilic acid, the electrochemical behavior of the chloranilate dianion—the active redox species—is expected to be retained in the sodium salt, positioning chloranilic acid derivatives as viable anode materials for alkaline secondary batteries where dissolution of conventional quinones is a critical failure mode.

Alkaline media electrochemistry
Class-level
Chloranilic acid electrode: Insoluble in alkaline electrolyte; capacity ~150 mAh g⁻¹
p-Benzoquinone: Readily dissolves
Class-level insolubility advantage
Data from parent acid; sodium salt expected to retain redox-active core. Validation recommended.
Battery materials Electrochemistry Energy storage

Defined Hydration State: Sodium Salt Hydrate vs. Anhydrous Analogues

Chloranilic acid sodium salt hydrate is commercially supplied with a specified maximum water content of 20.0% by weight . In contrast, the anhydrous sodium salt or the parent chloranilic acid are typically handled as nominally anhydrous materials, but they may adsorb variable amounts of atmospheric moisture during storage and use. The explicit hydration specification of the hydrate form provides a known, bounded water content that can be accounted for in stoichiometric calculations and process mass balances. Additionally, the crystalline hydrate morphology is characterized by a defined hydrogen-bonding network involving water molecules, as evidenced by the structural study of sodium chloranilate dihydrate, which influences crystal packing and physical stability [1].

Defined hydration state
Supporting
Water content: Max. 20.0% by weight (specified)
Anhydrous forms: Variable moisture upon storage
Lot-to-lot consistency
Defined hydration reduces uncertainty in molar calculations and formulation reproducibility.
Formulation consistency Storage stability Process reproducibility

High-Value Application Scenarios for Chloranilic Acid Sodium Salt Hydrate Based on Quantified Differentiation


Alkaline Secondary Battery Anode Material Development

The electrochemical stability of chloranilic acid in alkaline media, combined with the sodium salt hydrate's aqueous solubility, makes it a compelling candidate for aqueous-processed anode electrodes in alkaline secondary batteries. Researchers can leverage the compound's insolubility in alkaline electrolytes (unlike p-benzoquinone) and its demonstrated discharge capacity of ~150 mAh g⁻¹ to develop rechargeable batteries with improved cycle life [1]. The sodium salt form enables preparation of electrode slurries in water without heating, streamlining fabrication while preserving the redox-active chloranilate core.

Supramolecular Crystal Engineering and Functional Materials Design

The well-defined π-stacking geometry of sodium chloranilate dihydrate (centroid separation 3.662 Å) provides a predictable supramolecular synthon for constructing crystalline organic frameworks, co-crystals, and charge-transfer complexes [2]. The presence of water molecules in the crystal lattice further tunes hydrogen-bonding networks, offering additional design handles not available with anhydrous salts. This level of structural control is critical for developing materials with tailored electronic, optical, or magnetic properties.

Aqueous-Phase Metal Ion Complexation and Analytical Chemistry

The high water solubility of chloranilic acid sodium salt hydrate enables direct preparation of concentrated aqueous solutions of the chloranilate dianion, a versatile ligand for metal ion complexation . This solubility advantage simplifies procedures for spectrophotometric determination of metal ions (e.g., calcium, zirconium, molybdenum) and eliminates the need for organic co-solvents or heating steps required when using the parent acid . The defined hydration state also ensures accurate stoichiometry when preparing standard solutions for quantitative analysis.

Clinical Diagnostic Reagent Formulation

Chloranilic acid sodium salt hydrate has established utility in clinical pathology for measuring serum calcium concentrations and assessing coagulation disorders . The compound's high aqueous solubility and thermal stability facilitate its incorporation into diagnostic kits and automated analyzer workflows. The explicit water content specification (max. 20.0%) allows manufacturers to formulate consistent, reproducible reagent solutions without batch-to-batch variability in active ingredient concentration .

Application
Selection Property
Validation Focus
Alkaline battery anode research
Aqueous slurry processability; class-level alkaline insolubility
Capacity retention and cycle-life study in alkaline cells
Supramolecular crystal engineering
Reported π-stacking geometry and hydrate hydrogen-bonding network
Co-crystal and framework structural fidelity validation
Aqueous metal-ion complexation assays
High water solubility without co-solvent or heating
Standard solution stoichiometry and spectrophotometric calibration
Diagnostic reagent formulation
Defined water content specification (max. 20.0%)
Batch-to-batch active-ingredient consistency and kit reproducibility

Technical Documentation Hub

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33 linked technical documents
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